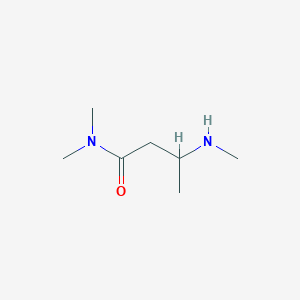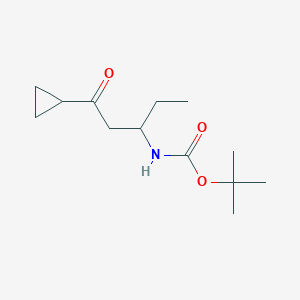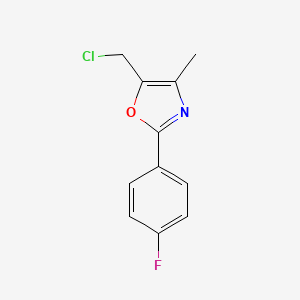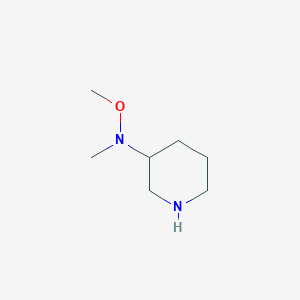![molecular formula C10H13ClN4 B13208218 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with a chloro group at the 4-position and a pentan-3-yl group at the 1-position. Its structural features make it a valuable scaffold for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the preparation might start with the reaction of ethyl cyanoacetate with thiourea, followed by cyclization and chlorination steps . The use of microwave-assisted synthesis has also been reported to enhance the efficiency and yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as active nickel, and solvents like ethanol and ammonia water, can facilitate the synthesis process . Additionally, the process may include steps like refluxing, reduced pressure concentration, and pH adjustment to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium osmate hydrate and sodium periodate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can introduce functional groups like aldehydes .
Applications De Recherche Scientifique
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound is used in studying cellular pathways and molecular targets involved in diseases.
Pharmaceutical Industry: It is employed in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer drugs.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby interfering with signaling pathways involved in cell division and survival . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have been studied for their therapeutic potential in various diseases.
Uniqueness: 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development highlights its significance in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H13ClN4 |
|---|---|
Poids moléculaire |
224.69 g/mol |
Nom IUPAC |
4-chloro-1-pentan-3-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H13ClN4/c1-3-7(4-2)15-10-8(5-14-15)9(11)12-6-13-10/h5-7H,3-4H2,1-2H3 |
Clé InChI |
FNJBJVARAFGRKJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)N1C2=C(C=N1)C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13208138.png)
![Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13208145.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13208150.png)






![2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine](/img/structure/B13208192.png)



![3-Methyl-4-{[(2-methyl-4-sulfophenyl)carbamoyl]amino}benzenesulfonic acid](/img/structure/B13208213.png)
